

Stability and Storage of 5-Methyltetrahydrofolic Acid-13C5: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C5

Cat. No.: B15143208

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for **5-Methyltetrahydrofolic acid-13C5** (5-MTHF-13C5). Given that 5-MTHF-13C5 is an isotopically labeled analog of 5-methyltetrahydrofolate (5-MTHF), its stability profile is considered to be nearly identical. The carbon-13 isotopes do not significantly alter the chemical properties that influence stability. Therefore, this guide draws upon stability data for 5-MTHF as a direct and reliable surrogate.

5-Methyltetrahydrofolic acid is the biologically active form of folic acid. Its stability is a critical factor for researchers using it as an internal standard in quantitative analyses and for professionals in drug development. The primary factors influencing its degradation are exposure to oxygen, temperature, light, and pH.

Recommended Storage Conditions

For optimal stability, **5-Methyltetrahydrofolic acid-13C5** should be stored in a freezer at temperatures of -20°C or lower. It is crucial to protect the compound from light. For long-term storage, temperatures of -70°C or -196°C are recommended to ensure maximum stability. The compound should be stored in a tightly sealed container in a dry and well-ventilated place.

Stability Profile of 5-Methyltetrahydrofolic Acid

The stability of 5-MTHF is significantly impacted by several environmental factors. The degradation of 5-MTHF generally follows first-order reaction kinetics.

Influence of Temperature

Elevated temperatures accelerate the degradation of 5-MTHF. In aqueous solutions, the degradation is more pronounced at higher temperatures.

Temperature (°C)	Time (min)	Conditions	Retention Rate (%)
85	15	In phosphate buffer (pH 7), under dark, nitrogen-flushed conditions	72.86 ± 2.15[1]
100	15	In phosphate buffer (pH 7), under dark, nitrogen-flushed conditions	42.76 ± 3.19[1]

The activation energy (E_a) for the thermal degradation of 5-methyltetrahydrofolic acid has been estimated to be 79.98 kJ mol⁻¹ in a phosphate buffer at pH 7.

Influence of Light

Exposure to light, particularly UV radiation, can lead to the photodegradation of 5-MTHF. The primary mechanism of degradation is the cleavage of the C(9)-N(10) bond.

Condition	Temperature (°C)	Time (min)	Retention Rate (%)
Light	85	15	58.45 ± 1.16[1]
Dark	85	15	72.86 ± 2.15[1]

The photodegradation of 5-MTHF follows first-order kinetics with a degradation rate constant of $9.2 \times 10^{-3} \text{ min}^{-1}$ under specific experimental conditions (fluence rate of 2.15 mW cm⁻², exposure wavelengths from 280 to 350 nm).[2][3]

Influence of Oxygen

Oxygen is a major factor in the degradation of 5-MTHF, leading to oxidative cleavage. The presence of oxygen significantly accelerates the degradation process, especially at elevated temperatures.

Condition	Temperature (°C)	Time (min)	Retention Rate (%)
Nitrogen flushed (anaerobic)	85	15	72.86 ± 2.15[1]
Air (aerobic)	85	15	17.29 ± 1.24[1]

Influence of pH

5-Methyltetrahydrofolic acid is relatively stable across a pH range of 2 to 10 when not subjected to heat treatment.[4][5] Its thermostability is enhanced at a neutral pH of 7.

Experimental Protocols

Stability Testing in Aqueous Solution

A common method to assess the stability of 5-MTHF involves dissolving it in a buffer solution (e.g., 0.1 M phosphate buffer, pH 7) and subjecting it to various conditions.

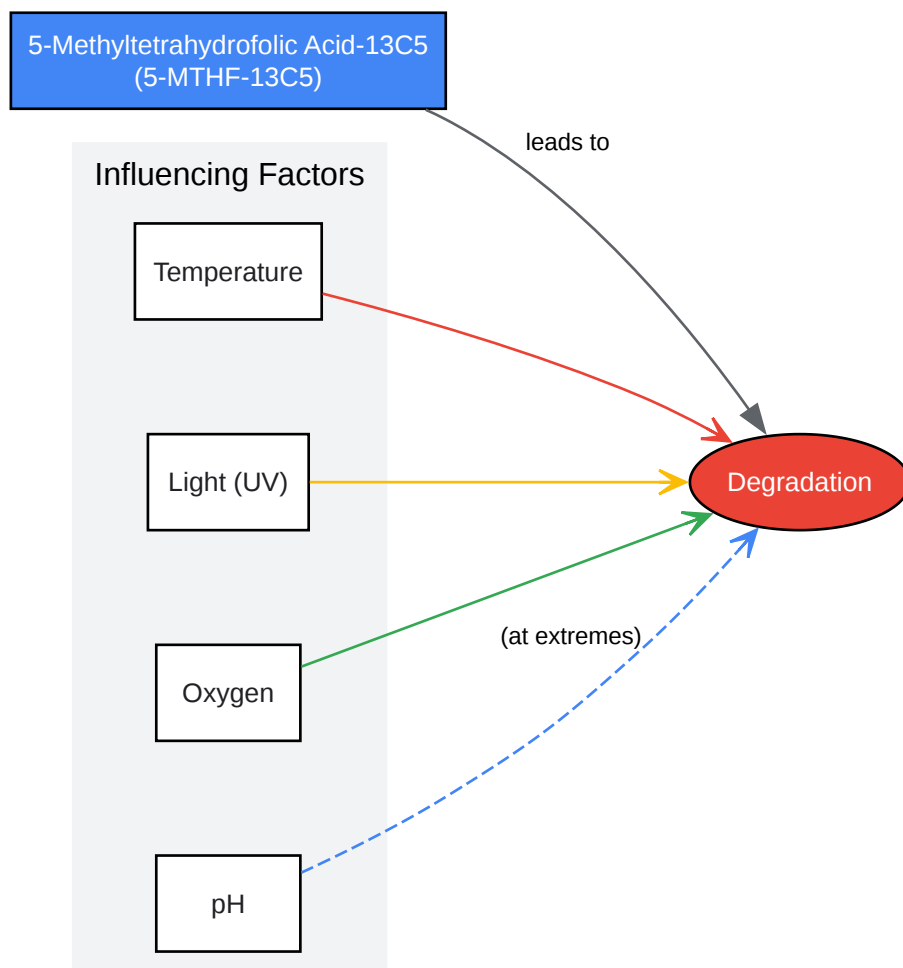
Methodology:

- **Sample Preparation:** Freshly prepare a solution of 5-MTHF in the desired buffer. To study the effect of oxygen, the solution can be flushed with nitrogen.
- **Stress Conditions:** Expose the samples to different temperatures in a water bath, and for photostability, use a light source with a defined wavelength range and intensity. Control samples should be kept in the dark.
- **Sample Analysis:** At specified time intervals, take aliquots of the solution and immediately cool them in an ice bath to halt further degradation. Analyze the concentration of 5-MTHF using a validated analytical method such as HPLC or LC-MS/MS.

HPLC Analysis of 5-MTHF

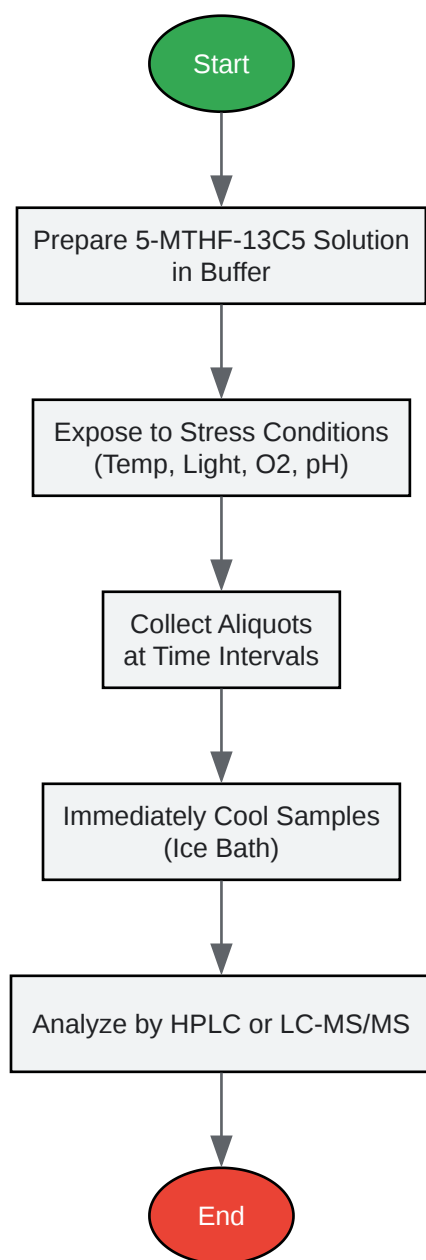
Instrumentation: A liquid chromatograph equipped with a UV/Vis detector. Column: A reverse-phase C18 column. Mobile Phase: A gradient elution using a phosphate buffer and an organic solvent like acetonitrile. Detection: Chromatograms are typically recorded at 290 nm.

Diagrams



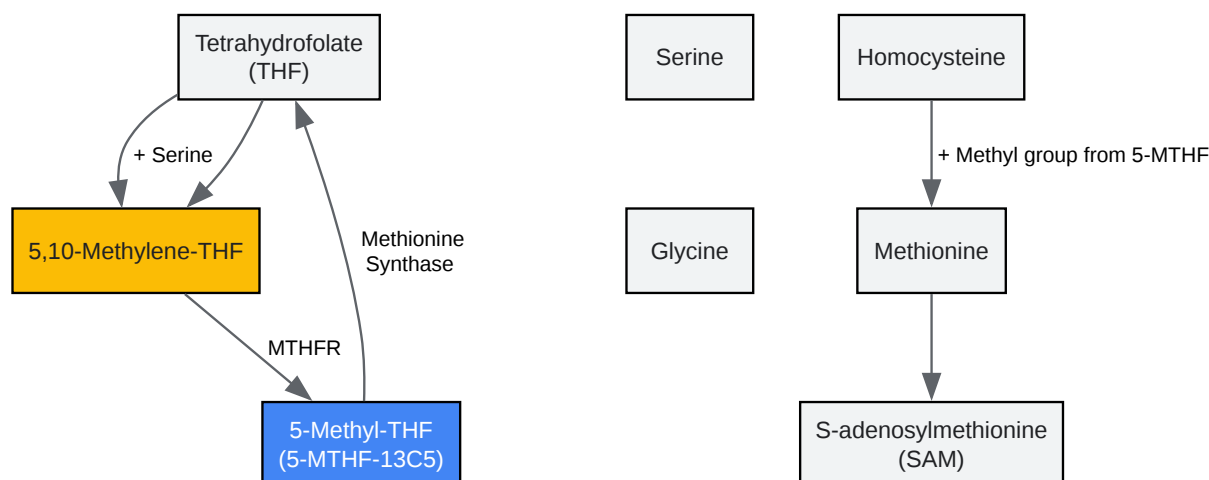
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Caption: Factors influencing the degradation of 5-MTHF-13C5.



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Caption: General workflow for stability testing of 5-MTHF-13C5.



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Caption: Simplified role of 5-MTHF in one-carbon metabolism.

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